1-Bromotetradec-2-yne

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

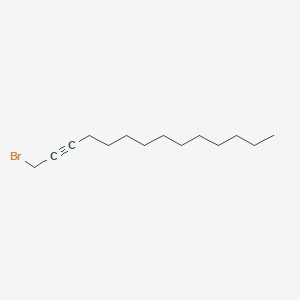

1-Bromotetradec-2-yne, also known by its chemical formula C14H25Br , is an organic compound with the following structure:

CH3(CH2)10C≡CBr

It belongs to the class of alkynes, characterized by a carbon-carbon triple bond. The bromine atom is attached to the second carbon from the terminal alkyne group.

Preparation Methods

-

Synthetic Routes

- One common synthetic route involves the reaction of 1-tetradecyne (a terminal alkyne) with hydrogen bromide (HBr) in the presence of a suitable solvent (such as acetic acid or tetrahydrofuran). The reaction proceeds via electrophilic addition of HBr across the triple bond, resulting in the formation of 1-bromotetradec-2-yne.

- Another method involves the reaction of 1-tetradecyne with N-bromosuccinimide (NBS) in the presence of light or heat. NBS acts as a source of bromine radicals, which add to the alkyne to form the desired product.

-

Industrial Production

- Industrial-scale production of this compound typically involves the use of the HBr addition method due to its simplicity and efficiency.

Chemical Reactions Analysis

1-Bromotetradec-2-yne undergoes various chemical reactions:

Hydrogenation: The triple bond can be reduced to a double bond using hydrogen gas (H₂) and a suitable catalyst (e.g., palladium on carbon). This yields tetradec-2-ene.

Substitution Reactions: The bromine atom can be replaced by other nucleophiles (such as azides, amines, or thiols) to form new compounds.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) can convert the alkyne to a carboxylic acid or other functional groups.

Scientific Research Applications

1-Bromotetradec-2-yne finds applications in:

Chemical Synthesis: It serves as a versatile building block for the synthesis of more complex molecules.

Lipid Research: Its alkynyl group is useful for studying lipid metabolism and lipid-protein interactions.

Bioorthogonal Chemistry: Researchers use it as a bioorthogonal handle for labeling biomolecules in living systems.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. For example:

- In lipid research, it can be incorporated into lipid structures to study membrane dynamics.

- In bioorthogonal chemistry, it selectively reacts with azide-functionalized molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Comparison with Similar Compounds

1-Bromotetradec-2-yne is unique due to its terminal alkyne functionality combined with the bromine substituent. Similar compounds include other alkynes and halogenated derivatives, but few possess this specific combination.

Properties

CAS No. |

40924-12-7 |

|---|---|

Molecular Formula |

C14H25Br |

Molecular Weight |

273.25 g/mol |

IUPAC Name |

1-bromotetradec-2-yne |

InChI |

InChI=1S/C14H25Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-11,14H2,1H3 |

InChI Key |

HRTKKLSAABNDEL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC#CCBr |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12006756.png)

![5-(4-Tert-butylphenyl)-4-{[(E)-(4-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12006758.png)

![methyl (2E)-5-(4-fluorophenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12006775.png)

![N-[2-(3-Nitrophenyl)-2-oxoethyl]acetamide](/img/structure/B12006787.png)

![N-[2,2,2-Trichloro-1-({[2-(2-hydroxybenzoyl)hydrazino]carbothioyl}amino)ethyl]butanamide](/img/structure/B12006820.png)

![N'-[(E)-9-Anthrylmethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)acetohydrazide](/img/structure/B12006827.png)